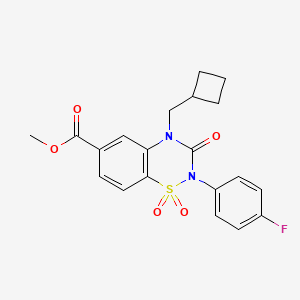![molecular formula C13H12BrF3N4 B12269515 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine](/img/structure/B12269515.png)
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an azetidine ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyrazole and azetidine intermediates. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone . The azetidine ring is often formed via a ring-closing reaction of a suitable amine precursor . The final step involves coupling the pyrazole and azetidine intermediates with a trifluoromethyl-substituted pyridine derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency . The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways . The exact mechanism depends on the specific biological context and the target molecule involved.
Comparación Con Compuestos Similares
Similar Compounds
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine: Similar structure but with a chlorine atom instead of bromine.
2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding and influence the compound’s pharmacokinetic properties.
Propiedades
Fórmula molecular |
C13H12BrF3N4 |
|---|---|
Peso molecular |
361.16 g/mol |
Nombre IUPAC |
2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H12BrF3N4/c14-11-4-19-21(8-11)7-9-5-20(6-9)12-3-10(1-2-18-12)13(15,16)17/h1-4,8-9H,5-7H2 |
Clave InChI |
UEWBYTXAWNVVNT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=NC=CC(=C2)C(F)(F)F)CN3C=C(C=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12269433.png)
![2-({1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B12269438.png)
![4-cyclobutyl-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12269439.png)

![1-(Cyclopropanesulfonyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B12269449.png)
![3-[(2-methyl-1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)azetidine-1-carboxamide](/img/structure/B12269460.png)
![N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12269461.png)
![5-chloro-N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12269475.png)

![5-chloro-N-methyl-N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12269479.png)
![2-(Morpholine-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine](/img/structure/B12269487.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B12269488.png)
![2-(5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazol-2-yl)acetohydrazide](/img/structure/B12269494.png)
![6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12269498.png)
